3-(4-Chlorophenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Chlorophenyl)propanoic acid involves various chemical reactions and starting materials. For instance, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reaction with phenylmagnesium bromide to yield 3-(triphenylgermyl)propanoic acid demonstrates the reactivity of the β-carboxylic functional group with organometallic reagents . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, showcasing the potential for creating bioactive derivatives of the parent compound . Additionally, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic acid derivatives indicates the versatility of the core structure in generating compounds with biological activity, such as GABA B receptor antagonists .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were studied using FT-IR and FTR, with computational methods providing insights into the molecular electronic energy, geometrical structure, and vibrational spectra . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography, revealing the formation of an α-acetoxy propenoic acid with a trans extended side chain conformation . The molecular structure of 3-[(4-chlorophenylamido)]propenoic acid and its metal complexes were characterized by spectroscopic techniques, indicating a 4-coordinated geometry in the solid state .
Chemical Reactions Analysis
The reactivity of 3-(4-Chlorophenyl)propanoic acid derivatives in chemical reactions is highlighted by the transformation of 3-(trichlorogermyl)propanoic acid into various phenylated products . The bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate against Galleria mellonella demonstrates the compound's potential as an insect growth regulator, which is a result of its chemical structure and reactivity . The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds illustrates the ability to create specific antagonists for the GABA B receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chlorophenyl)propanoic acid derivatives are influenced by their molecular structures. The vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid, including the analysis of hyperpolarizability and NBO, provide insights into the stability and charge delocalization within the molecule . The crystal structure of 2-(4-chlorophenoxy)propionic acid reveals the antiplanar conformation of the carboxylic acid group and the formation of a catemer motif, which differs from the cyclic dimers observed in the racemic compound .
Scientific Research Applications
GABA B Receptor Antagonists : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds has been explored for their potential as specific antagonists of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
Chiral Separation : A study on the enantioseparation of α-(chlorophenyl)propanoic acid isomers, including 3-(4-chlorophenyl)propanoic acid, using countercurrent chromatography has been conducted, highlighting the importance of chlorine substituents in chiral separation (Jin et al., 2019).
Chemical Synthesis : Research on the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, synthesized from 3-(2,4-dichlorophenyl) propanoic acid, has been reported (Yan, 2014).
Environmental Chemistry : The removal of chlorophenols, including 3-chlorophenol derived from 3-(4-chlorophenyl)propanoic acid, from aqueous media using hydrophobic deep eutectic solvents has been studied (Adeyemi et al., 2020).
Optical Purity and Acaricidal Activity : The chemoenzymic synthesis of optically pure compounds with acaricidal activity starting from 2-[4-(isopropoxy)phenyl]propanoic acid, a derivative of 3-(4-chlorophenyl)propanoic acid, has been explored (Bosetti et al., 1994).
Organometallic Chemistry : The synthesis and reactivity of 3-(triphenylgermyl)propanoic acid, derived from 3-(4-chlorophenyl)propanoic acid, have been investigated, focusing on its unusual β-carboxylic functional group properties (Zheng, Ye, & Ji, 1994).
Renewable Chemistry : Phloretic acid, a naturally occurring phenolic compound derived from 3-(4-hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules (Trejo-Machin et al., 2017).
Molecular Docking and Antimicrobial Activity : Studies on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have been conducted (Sivakumar et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSLOKZINKEUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174022 | |
Record name | Benzenepropanoic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)propanoic acid | |
CAS RN |
2019-34-3 | |
Record name | beta-(p-Chlorophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU6X3MW040 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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